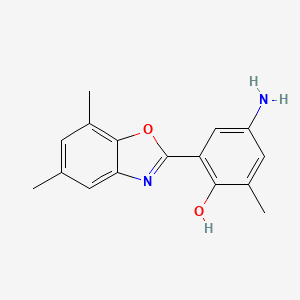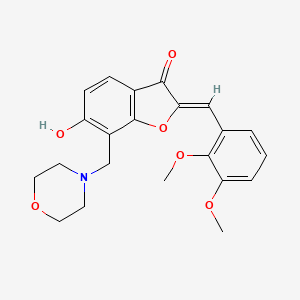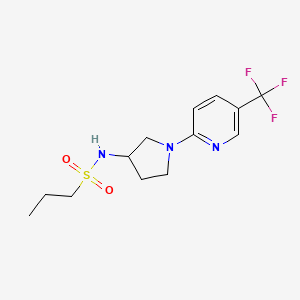![molecular formula C16H16N6OS B2587268 N-(4-méthylphényl)-2-[(4-amino-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide CAS No. 880801-40-1](/img/structure/B2587268.png)
N-(4-méthylphényl)-2-[(4-amino-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring containing two carbon atoms and three nitrogen atoms . It’s known that 1,2,4-triazoles and their derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, a sulfanyl group (-SH), and an acetamide group (-CONH2). The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the amino group (-NH2) on the triazole ring could potentially undergo reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the acetamide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Développement d'agents neuroprotecteurs
Ce composé a été identifié comme un agent neuroprotecteur potentiel. Il a montré des promesses dans la prévention de la neurodégénérescence causée par des neurotoxines comme le MPTP, qui est un composé modèle pour l'étude de la maladie de Parkinson (MP). Le composé a été trouvé pour prévenir la bradykinésie et affecter les niveaux de marqueurs de la MP tels que la tyrosine hydroxylase (TH) et l'alpha-synucléine (α-syn) dans le mésencéphale .
Inhibition des protéines kinases
Les caractéristiques structurelles de ce composé, en particulier les groupes triazole et pyridinyle, en font un candidat pour l'inhibition des protéines kinases. Ceci est crucial pour le développement de traitements pour diverses maladies, car les protéines kinases jouent un rôle important dans la signalisation cellulaire et la régulation .
Études de la fonction synaptique
L'interaction du composé avec l'α-syn pourrait être précieuse pour la recherche sur la fonction synaptique et les synaptopathies. En comprenant comment il affecte l'agrégation de l'α-syn, les chercheurs peuvent obtenir des informations sur les dysfonctionnements synaptiques qui se produisent dans divers troubles neurologiques .
Analyse de la forme moléculaire
La structure plane des composés apparentés a été associée à l'intercalation de l'ADN. L'étude de ce composé pourrait fournir des informations sur l'importance de la forme moléculaire dans les interactions biologiques et la conception de nouvelles molécules avec des activités biologiques spécifiques .
Mécanisme D'action
Target of Action
The primary target of the compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is alpha-synuclein (α-syn), an intrinsically disordered protein . This protein is found in presynaptic terminals and is the main constituent of intracellular proteinaceous accumulations in Parkinson’s disease (PD) patients .
Mode of Action
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide interacts with α-syn to inhibit its aggregation . In pathological conditions, α-syn forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . This compound has been shown to slightly reduce the α-syn aggregation .
Biochemical Pathways
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide affects the biochemical pathway involving α-syn. The aggregation of α-syn into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress .
Pharmacokinetics
The compound has shown in vivo efficacy in preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia .
Result of Action
The action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide results in the prevention of neurodegeneration produced by the neurotoxin MPTP . It has been shown to affect the levels of PD markers after the administration of the same neurotoxin .
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-2-4-13(5-3-11)19-14(23)10-24-16-21-20-15(22(16)17)12-6-8-18-9-7-12/h2-9H,10,17H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXXQHIQRYEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2587185.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2587188.png)





![6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2587199.png)
![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B2587200.png)



![4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2587206.png)

